molecular formula C15H12O3 B191495 6-Hydroxyflavanone CAS No. 4250-77-5

6-Hydroxyflavanone

Cat. No. B191495
CAS RN: 4250-77-5
M. Wt: 240.25 g/mol
InChI Key: XYHWPQUEOOBIOW-UHFFFAOYSA-N
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Description

6-Hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 6. It has a role as a fungal xenobiotic metabolite1.



Synthesis Analysis

The synthesis of 6-Hydroxyflavanone was carried out and identified by H and C NMR. Details concerning the thermal behavior were evaluated by thermogravimetry under oxygen and nitrogen purge gases2. Another study reported a divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization3.



Molecular Structure Analysis

The crystal structure of S and R enantiomers of 6-hydroxyflavanone has been reported to have four crystallographic sites of the unit cell in an approximate 3:1/1:3 ratio4.



Chemical Reactions Analysis

The physicochemical properties of 6-Hydroxyflavanone were investigated using potentiometric titration, UV–Vis spectroscopy, and cyclic voltammetry. Theoretical DFT (B3LYP) method was used to disclose the electronic structure and properties of the compound5.



Physical And Chemical Properties Analysis

The molecular weight of 6-Hydroxyflavanone is 240.25 g/mol1.


Scientific Research Applications

  • Fluorescence Properties : 6-Hydroxyflavanone (6HF) exhibits distinct fluorescence properties. It demonstrates enhanced fluorescence in certain solvents and conditions, which could be valuable in fluorescence-based applications (Li et al., 2016).

  • Anticancer Activity : This compound shows potential in cancer treatment. For example, it has been found to induce apoptosis in colon cancer cells and osteosarcoma cells through various molecular pathways (Shin et al., 2012); (Lu et al., 2014).

  • DNA Interactions : Research has demonstrated that 6-Hydroxyflavanone and its derivatives interact with DNA, which may have implications for the development of new pharmaceuticals (Korolevich et al., 2019).

  • Antimicrobial Activity : Synthesized derivatives of 7-hydroxyflavanone, closely related to 6-Hydroxyflavanone, have shown potent antimicrobial activity, which could be promising for the development of new antimicrobial agents (Bhanu et al., 2019).

  • Hair Growth Promotion : A derivative of 6-Hydroxyflavanone, t-Flavanone, has been found to promote hair growth and increase hair diameter, suggesting its potential application in treating hair loss conditions (Sasajima et al., 2007).

  • Antileishmanial Activity : 2'-Hydroxyflavanone has demonstrated efficacy against Leishmania amazonensis, both in vitro and in vivo, indicating its potential as a treatment for leishmaniasis (Gervazoni et al., 2018).

  • Analgesic and Anti-inflammatory Effects : 2-Hydroxyflavanone has shown considerable analgesic and anti-inflammatory effects in rodent models, suggesting its potential use in pain management (Khan et al., 2022).

  • Skin Permeation and Psoriasis Treatment : It has potential application in the treatment of psoriasis, with studies showing efficient skin targeting and anti-inflammatory effects (Alalaiwe et al., 2020).

Safety And Hazards

The safety data sheet for 6-Hydroxyflavanone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition8.


Future Directions

According to computational and cyclic voltammetry results, 6-Hydroxyflavanone could predict higher antioxidant activity with respect to other compounds. The values of K b intrinsic binding constants of the flavanones indicated weak interactions with DNA. Structure–activity relationships observed for antioxidant activity and DNA interactions suggest that 6-Hydroxyflavanone can protect DNA against oxidative damage most effectively than flavanone, 2′-hydroxyflavanone or 7-hydroxyflavanone5.


properties

IUPAC Name

6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWPQUEOOBIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022429
Record name 6-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyflavanone

CAS RN

4250-77-5
Record name (±)-6-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4250-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyflavanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyflavanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYFLAVANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
821
Citations
E Kostrzewa-Susłow, J Dmochowska-Gładysz… - Journal of Molecular …, 2006 - Elsevier
… (1) and 6-hydroxyflavanone (2) with various A. niger strains. … Transformation of 6-hydroxyflavanone (2) in the culture of A. … product of the transformation of 6-hydroxyflavanone (2), was …
Number of citations: 39 www.sciencedirect.com
JR Mikell, W Herath, IA Khan - Chemical and Pharmaceutical Bulletin, 2015 - jstage.jst.go.jp
… on the synthetic 6-hydroxyflavanone resulted in the formation … Previous studies on 6-hydroxyflavanone to obtain microbial … niger to convert 6-hydroxyflavanone resulted in the formation …
Number of citations: 8 www.jstage.jst.go.jp
E Kostrzewa-Susłow, M Dymarska, A Białońska… - Journal of Molecular …, 2014 - Elsevier
… Biotransformations of racemic 6-methoxyflavanone (4) and 6-hydroxyflavanone (5) with the … 6-hydroxyflavanone (5). After 3 h the substrate was fully consumed and 6-hydroxyflavanone (…
Number of citations: 18 www.sciencedirect.com
LMB Ferreira, M Kobelnik, LO Regasini… - Journal of Thermal …, 2017 - Springer
… Although the antioxidant activity of the 6-hydroxyflavanone is not as good as flavonoids with … thermal characterization of flavanone and 6-hydroxyflavanone. The results obtained with the …
Number of citations: 12 link.springer.com
S Akbar, F Subhan, A Akbar, F Habib, N Shahbaz… - Nutrients, 2023 - mdpi.com
It is evident that inflammation and metabolic syndrome instigated by diabetes mellitus can precipitate diabetes-induced neuropathy (DIN) and pain. In order to find an effective …
Number of citations: 6 www.mdpi.com
A Białońska, Z Ciunik, E Kostrzewa-Susłow… - … Section E: Structure …, 2007 - scripts.iucr.org
… 213, 373-374.] ) described a fully ordered crystal structure of 6-hydroxyflavanone [space group P2 1 /c, a = 5.311 (7), b = 21.747 (3), c = 10.122 (2) Å, β = 92.48 (4), T = 295 K]. Similar …
Number of citations: 7 scripts.iucr.org
M Ota, M Sato, Y Sato, RL Smith Jr… - The Journal of Supercritical …, 2017 - Elsevier
Solubilities of five flavonoids (flavanone, tangeritin, nobiletin, 6-hydroxyflavanone and 7-hydroxyflavone) were measured in supercritical CO 2 at (313.2–333.2) K and at pressures up to …
Number of citations: 7 www.sciencedirect.com
T Uno, Y Obe, C Ogura, T Goto… - … & drug disposition, 2013 - Wiley Online Library
… These peaks were identified by comparing with the authentic standards as 6-hydroxyflavanone and 2′-hydroxyflavanone at 12.3 min and 17.7 min, respectively (Figure 4E). These …
Number of citations: 14 onlinelibrary.wiley.com
M Shoja, K Samuel, D Athanasopoulos - … für Kristallographie-New …, 1998 - degruyter.com
Source of material: Indofine Chemical Co. The hydroxy group forms an intermolecular hydrogen bond as was indicated in another reported structure (see ref. 1). The dihedral angle …
Number of citations: 10 www.degruyter.com
Z Ciunik, A Białońska… - Acta …, 2007 - Wiley Online Library
… However, the present structure of 6-hydroxyflavanone (I) [link] displays both enantiomers … Crystals of 6-hydroxyflavanone were grown from a hexane–acetone (10/1) solution under …
Number of citations: 0 onlinelibrary.wiley.com

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